(5-(2-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
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Overview
Description
(5-(2-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C21H18ClFN2OS and its molecular weight is 400.9. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential
- A study highlighted the synthesis and evaluation of novel conformationally restricted butyrophenones, which demonstrated potential as antipsychotic agents due to their affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Anti-inflammatory and Antibacterial Agents
- Research on microwave-assisted synthesis of novel pyrazoline derivatives showed significant in vivo anti-inflammatory and in vitro antibacterial activity, suggesting their potential as molecular templates for anti-inflammatory drugs (Ravula et al., 2016).
Anticancer Activity
- Monofunctional platinum(II) dithiocarbamate complexes were synthesized and characterized, revealing high potency against various cancer cell lines. This suggests a promising direction for the development of new anticancer drugs (Amir et al., 2016).
Material Science and Dye-Sensitized Solar Cells
- A study on phenothiazine derivatives with various conjugated linkers for dye-sensitized solar cells found that certain derivatives significantly improved solar energy-to-electricity conversion efficiency, indicating their usefulness in solar cell applications (Kim et al., 2011).
Synthesis and Evaluation of Heteroaromatic Compounds
- The synthesis and antimicrobial evaluation of 4-chlorophenyl furfuran derivatives bearing pyrazole moieties demonstrated good to moderate antimicrobial activity, highlighting their potential as antimicrobial agents (Mathew et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be proteins, enzymes, or other molecules in the body that the compound interacts with.
Mode of Action
The compound might interact with its targets by binding to them, which could inhibit or enhance the target’s function . This interaction could lead to changes in the cellular processes that the target is involved in.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the products or reactants of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the products of the enzyme’s reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-18-4-2-1-3-17(18)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)16-7-5-15(23)6-8-16/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMBTFDTHOLYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.